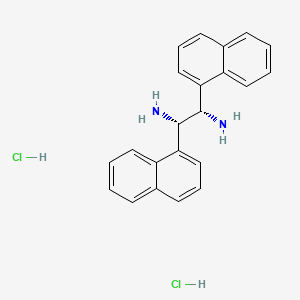

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride

货号 B580211

CAS 编号:

1052707-27-3

分子量: 385.332

InChI 键: SHNGCXWOHADIKG-IXOXMDGESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound you mentioned is a complex organic molecule. It contains two naphthalene groups (polycyclic aromatic hydrocarbons consisting of two fused benzene rings), an ethane-1,2-diamine group (a type of alkylamine), and two hydrochloride groups. The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene rings would likely contribute to the compound’s aromaticity, while the ethane-1,2-diamine group could potentially form hydrogen bonds. The hydrochloride groups would likely ionize in solution, contributing to the compound’s solubility .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The naphthalene rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ethane-1,2-diamine group could potentially participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the hydrochloride groups, while its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用

Synthesis of Enantiopure Ethylenediamines

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used as a solvation agent for the synthesis of enantiopure ethylenediamines by chirality transfer .

- Methods of Application: The process involves condensation with diketones followed by reductive cleavage .

- Results or Outcomes: The result is the formation of enantiopure ethylenediamines .

Co-catalyst in Enantioselective Hydrogenation

- Scientific Field: Catalysis

- Application Summary: It serves as a co-catalyst in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones .

- Methods of Application: The compound is used in conjunction with a ruthenium catalyst .

- Results or Outcomes: The outcome is the enantioselective hydrogenation of aromatic ketones .

Ligand for Metal Complexes

- Scientific Field: Coordination Chemistry

- Application Summary: It is a versatile ligand for the formation of metal complexes .

- Methods of Application: The compound is used to form complexes with various metals .

- Results or Outcomes: The result is the formation of various metal complexes .

Synthesis of Chiral Tropocoronands

- Scientific Field: Organic Synthesis

- Application Summary: This compound is used in the synthesis of chiral tropocoronands .

- Methods of Application: The compound is used as a starting material in the synthesis process .

- Results or Outcomes: The result is the formation of chiral tropocoronands, which have potential utility in asymmetric catalysis .

Antibacterial Applications

- Scientific Field: Biomedical Research

- Application Summary: A similar compound, (1S,2S)-cyclohexane-1,2-diamine, has been used to prepare hybrid organosilane fibers with antibacterial properties .

- Methods of Application: The compound is used to prepare fibers via the sol-gel process and electrospinning .

- Results or Outcomes: The fibers showed >99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact, suggesting potential applications in wound healing .

Quantum Mechanical Studies

- Scientific Field: Quantum Physics

- Application Summary: While not directly applied, the compound’s structure and properties can be studied using quantum mechanical models .

- Methods of Application: The compound’s properties can be analyzed using Schrödinger’s equation .

- Results or Outcomes: The outcomes of such studies can provide insights into the compound’s quantum mechanical properties .

安全和危害

未来方向

属性

IUPAC Name |

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNGCXWOHADIKG-IXOXMDGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726739 | |

| Record name | (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride | |

CAS RN |

1052707-27-3 | |

| Record name | (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052707-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)